molecular formula C8H10ClNO B8624407 3-(3-Chloro-propoxy)-pyridine

3-(3-Chloro-propoxy)-pyridine

货号: B8624407
分子量: 171.62 g/mol
InChI 键: NUQHXDYEFMSJMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Chloro-propoxy)-pyridine is a halogenated pyridine derivative characterized by a chloro-substituted propoxy chain at the 3-position of the pyridine ring. The chloro-propoxy substituent introduces unique electronic and steric properties, which may influence target binding, selectivity, and pharmacokinetics compared to related compounds.

属性

分子式

C8H10ClNO

分子量

171.62 g/mol

IUPAC 名称

3-(3-chloropropoxy)pyridine

InChI

InChI=1S/C8H10ClNO/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2

InChI 键

NUQHXDYEFMSJMD-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CN=C1)OCCCCl

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 17 in ) are LSD1 inhibitors with submicromolar potency (Ki = 29 nM). Key features include:

  • Piperidin-4-ylmethoxy group : Facilitates hydrogen bonding with Asp555 in LSD1’s active site, enhancing binding affinity .
  • Substituent Effects: R6 Tolyl group: Occupies a hydrophobic pocket near Phe538 and Val333, improving potency . Electron-withdrawing groups (e.g., -CF₃, -CN) at R5 increase selectivity over monoamine oxidases (MAO-A/B) by >160-fold .
3-(3-Chloro-propoxy)-pyridine
  • Lack of basic amine : Unlike piperidine-containing analogs, the absence of a protonatable nitrogen may limit interactions with acidic residues (e.g., Asp555), reducing LSD1 affinity.
Other Chloro-Substituted Pyridines
  • 3-Chloro-6-hydrazinylpyridazine (): Exhibits reactivity in heterocyclic synthesis but lacks direct enzyme inhibition data.
  • 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine (): Combines chloro and piperidine groups, though its biological activity remains uncharacterized.

Enzymatic Selectivity and Inhibition Mechanisms

Compound Target (Ki/IC₅₀) Selectivity (vs. MAO-A/B) Mechanism of Action
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) LSD1: 29 nM >640-fold (MAO-B) Competitive inhibition via H3K4me2 substrate mimicry
This compound (Inferred) Not reported Likely low (structural analogy) Potential non-competitive or allosteric modulation (due to lack of basic amine)
Tranylcypromine derivatives (e.g., Binda et al.) LSD1: ~200 nM Moderate (10–50-fold) Irreversible FAD-dependent inhibition

Key Findings :

  • Piperidine-containing analogs achieve high LSD1 selectivity due to complementary interactions with the enzyme’s substrate-binding pocket .
  • Chloro-propoxy derivatives may exhibit off-target effects (e.g., MAO inhibition) if the chloro group participates in hydrophobic interactions similar to fluorinated groups in compound 22 (Ki MAO-B = 2.6 μM) .

Cellular Activity and Therapeutic Potential

Compound Cell Line (EC₅₀) Effect on H3K4 Methylation Normal Cell Toxicity
3-(Piperidin-4-ylmethoxy)pyridine (Compound 17) MV4-11 leukemia: 280 nM ↑ H3K4me2 (2.5-fold) Minimal
This compound (Inferred) Not tested Unknown Likely low (if selective)

Insights :

  • Compound 17 reduces proliferation in leukemia and solid tumors (EC₅₀ = 280 nM–1.2 μM) without harming normal cells, highlighting the therapeutic window of LSD1 inhibitors .
  • Chloro-propoxy derivatives may require structural optimization (e.g., adding a basic amine) to enhance epigenetic activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。